Compound Description: YM-09151-2 is a potent neuroleptic drug that exhibits strong antipsychotic activity. [ [] ] It is a benzamide derivative with a substituted pyrrolidine ring as the side chain. YM-09151-2 demonstrates a significantly higher antistereotypic activity compared to haloperidol and metoclopramide, with a lower tendency to induce catalepsy. [ [] ] This suggests a potential for fewer side effects in the treatment of psychosis. [ [] ]
Relevance: YM-09151-2 shares a core benzamide structure with 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. Both compounds feature an N-substituted aromatic ring and a substituted cyclic amine side chain. Despite differences in the specific amine rings and substituents, this shared core structure and presence of a benzyl group indicate a significant structural relationship. [ [] ]
Compound Description: YM-09151-1 is another neuroleptic benzamide derivative, acting as a diastereoisomer of YM-09151-2. [ [] ] This compound exhibits antipsychotic activity and shares the core structural features of benzamide neuroleptics. [ [] ]
Relevance: Similar to YM-09151-2, YM-09151-1 shares the core benzamide structure with 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. The presence of a benzyl group attached to a substituted pyrrolidine ring, combined with the benzamide core, suggests a strong structural relationship. [ [] ]
(R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamides and -salicylamides
Compound Description: This series of compounds represents a class of potent dopamine D-2 receptor antagonists. [ [] ] They demonstrate high binding affinity to rat striatal dopamine D-2 receptors in vitro, with some exhibiting IC50 values around 1 nM. [ [] ] Their potency is influenced by the substitution pattern on the aromatic ring, with 2,3-dimethoxy benzamides and 5,6-dimethoxy salicylamides being particularly potent. [ [] ]
Relevance: These compounds share the key structural feature of a substituted benzamide core with 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. They also feature a benzyl group linked to a substituted pyrrolidine ring, which is connected to the benzamide via a methylene linker. This structural similarity, combined with the documented D-2 receptor activity, suggests a potential for 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to exhibit similar receptor interactions. [ [] ]
Compound Description: This series of compounds is characterized by potent and selective inhibition of the enzyme acetylcholinesterase (AChE). [ [] ] They feature an aromatic or heteroaromatic propan-1-one moiety connected to a 1-benzyl-4-piperidinyl group. Compound 6d, a specific example from this series, exhibits an IC50 for AChE inhibition of 6.8 nM. [ [] ] This compound has also been shown to elevate acetylcholine levels in the mouse forebrain in a dose-dependent manner, indicating its potential for treating neurological disorders. [ [] ]
Relevance: While not strictly benzamides, these compounds exhibit a strong structural resemblance to 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. The core structure of a benzyl group linked to a piperidine ring, connected by a short linker to an aromatic system, is highly conserved. This structural similarity warrants investigation into the potential of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to interact with AChE. [ [] ]
Compound Description: ZENECA ZD3523 is a potent leukotriene receptor antagonist selected for clinical evaluation. [ [] ] It possesses high binding affinity to guinea pig lung membranes, effectively displacing [3H]LTD4 with a Ki of 0.42 nM. [ [] ] Furthermore, it exhibits a pKB of 10.13 ± 0.14 against LTE4 in guinea pig trachea and demonstrates an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. [ [] ] The R enantiomer exhibits higher potency compared to the S enantiomer. [ [] ]
Relevance: Despite significant structural differences, ZENECA ZD3523 shares the core benzamide structure with 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. Both compounds feature a substituted aromatic ring linked to the benzamide moiety. While the specific side chains and substituents differ, the shared benzamide core suggests a potential for 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to exhibit activity at leukotriene receptors. [ [] ]
Compound Description: U-54494A is a potent anticonvulsant and sodium channel blocker used as a prototype compound for investigating the structure-activity relationship of benzamides. [ [] ] This compound demonstrates its anticonvulsant activity by effectively blocking voltage-gated sodium channels. [ [] ]
Relevance: U-54494A serves as a prototype compound for exploring the anticonvulsant activity and sodium channel blocking properties of benzamide derivatives. The structural similarities between U-54494A and 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide, particularly the presence of a benzamide core and a cyclic amine side chain, suggest a potential for 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to possess similar anticonvulsant and sodium channel blocking activities. [ [] ]
U-49524E (Pyrrolidinyl Benzamide)
Compound Description: U-49524E is a pyrrolidinyl benzamide derivative that exhibits anticonvulsant activity against electroshock-induced seizures in mice with an ED50 of 35 mg kg−1. [ [] ] It effectively blocks sodium channels in N1E-115 cells with an IC50 of 118 μM. [ [] ]
Relevance: U-49524E belongs to the same series of benzamide derivatives as U-54494A, serving as another example of an anticonvulsant sodium channel blocker. Its structural similarity to 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide, specifically the presence of a benzamide core and a pyrrolidinyl side chain, reinforces the potential for 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to interact with sodium channels and exhibit anticonvulsant properties. [ [] ]
U-49132E (Piperidinyl Benzamide)
Compound Description: U-49132E is a piperidinyl benzamide analogue structurally similar to U-49524E, but with a piperidinyl group instead of a pyrrolidinyl group. Despite its structural similarity to U-49524E, U-49132E is less potent in blocking sodium channels and exhibits a slower onset of action. [ [] ]
Relevance: U-49132E is particularly relevant because its structure closely resembles 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. Both compounds share a benzamide core, a piperidinyl side chain, and a benzyl substituent. The comparison between U-49524E and U-49132E highlights the importance of the pyrrolidine vs. piperidine ring on activity, suggesting 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide may have activity profile closer to U-49132E. [ [] ]
4-[(piperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide (Related Substance A of Imatinib)
Compound Description: This compound is identified as a related substance of imatinib mesylate, a tyrosine kinase inhibitor used in cancer treatment. [ [] ] It is included in the quality standard for imatinib mesylate and its presence needs to be controlled during drug production.
Relevance: This related substance exhibits a high degree of structural similarity to 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. Both compounds share a benzamide core and a 3-pyridinyl substituent. The presence of a piperazine ring in this related substance, compared to the piperidine in the target compound, highlights the potential variability within the amine side chain for designing analogues. [ [] ]
Compound Description: This compound serves as an intermediate in the synthesis of imatinib. [ [] ] It is coupled with a pyrimidine derivative to form the final imatinib molecule. [ [] ]
Relevance: This intermediate shares the core structure of a substituted benzamide with a piperazinylmethyl substituent, which is also present in 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. This highlights the shared synthetic route and structural elements between imatinib and the target compound. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.